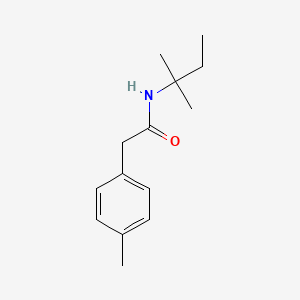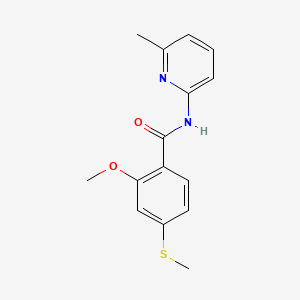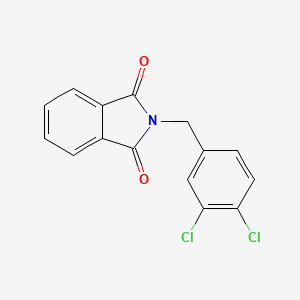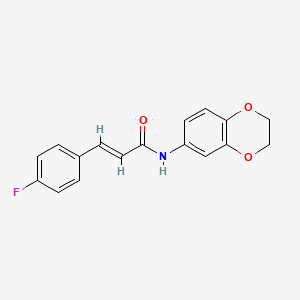
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDMC, and it has been synthesized using various methods. In
作用機序
The mechanism of action of BDMC is not fully understood. However, it has been suggested that BDMC inhibits the activity of certain enzymes, such as topoisomerase II and HDACs, which are involved in the regulation of gene expression and DNA replication. BDMC has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
BDMC has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, BDMC has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. BDMC has also been found to possess anti-oxidant properties and has been shown to scavenge free radicals.
実験室実験の利点と制限
BDMC has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. BDMC also possesses high purity and can be easily purified using standard techniques. However, BDMC has some limitations for lab experiments. It has poor solubility in water, which can limit its application in certain experiments. BDMC also has limited stability in the presence of light and air, which can affect its activity.
将来の方向性
There are several future directions for the study of BDMC. One of the most promising directions is the development of BDMC-based drugs for the treatment of cancer. BDMC can also be further studied for its potential applications in other fields, such as neuroprotection and anti-aging. The mechanism of action of BDMC can also be further elucidated to fully understand its anti-cancer properties. Additionally, the synthesis method of BDMC can be optimized to improve its yield and purity.
Conclusion
In conclusion, BDMC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMC can be synthesized using various methods and possesses anti-cancer, anti-inflammatory, and anti-oxidant properties. BDMC has several advantages for lab experiments but also has some limitations. There are several future directions for the study of BDMC, including the development of BDMC-based drugs for the treatment of cancer and further elucidation of its mechanism of action.
合成法
BDMC can be synthesized using various methods. One of the most common methods is the reaction of 2,4,5-trimethylphenol with 2-bromobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,4,5-trimethylphenol with 2-bromobenzamide in the presence of a base. Both of these methods have been reported to yield high purity BDMC.
科学的研究の応用
BDMC has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. BDMC has been shown to possess anti-cancer properties and has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. BDMC has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
特性
IUPAC Name |
2-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNNLCBFRPZJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)


![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)


![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)